Molecular Weight and Spacer Length: PEG3 vs. PEG2 vs. No Piperazine Analogs
Thalidomide-Piperazine-PEG3-COOH (MW 546.57 g/mol) offers a longer and more flexible PEG3 spacer compared to its PEG2 analog (MW 502.52 g/mol) . Compared to Thalidomide-PEG3-COOH (MW 434.40 g/mol), which lacks the piperazine ring, it provides a distinct spatial and physicochemical profile . This difference in molecular weight and linker length is critical for optimizing the distance between the E3 ligase and the target protein, directly influencing the formation of a productive ternary complex [1].
| Evidence Dimension | Molecular Weight and Linker Composition |
|---|---|
| Target Compound Data | 546.57 g/mol; C26H34N4O9; contains piperazine and PEG3 |
| Comparator Or Baseline | Thalidomide-Piperazine-PEG2-COOH: 502.52 g/mol; C24H30N4O8. Thalidomide-PEG3-COOH: 434.40 g/mol; C20H22N2O9. |
| Quantified Difference | 44.05 g/mol increase vs. PEG2 analog; 112.17 g/mol increase vs. no-piperazine PEG3 analog. |
| Conditions | Calculated molecular weights from vendor-reported chemical formulas. |
Why This Matters
Linker length and composition are key determinants of PROTAC efficacy; this compound provides a distinct, well-defined option for systematic linker optimization.
- [1] Wang Y, et al. Linker Matters in Protein Degrader Design. Creative Biolabs. 2024. View Source
